molecular formula C15H13NO5 B1633630 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde CAS No. 329222-81-3

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B1633630
CAS No.: 329222-81-3
M. Wt: 287.27 g/mol
InChI Key: OJLZETGPULWKBY-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a benzaldehyde moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is classified as a skin sensitizer and can cause serious eye damage . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

The synthesis of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .

Comparison with Similar Compounds

4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde can be compared with similar compounds such as:

  • 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde

These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular synthetic and research purposes.

Properties

IUPAC Name

4-methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-6-11(9-17)8-12(14)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLZETGPULWKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236937
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-81-3
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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